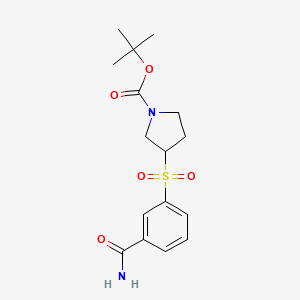

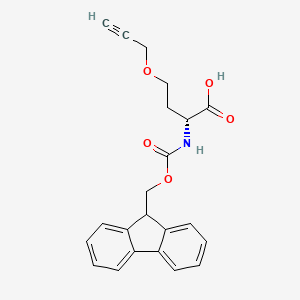

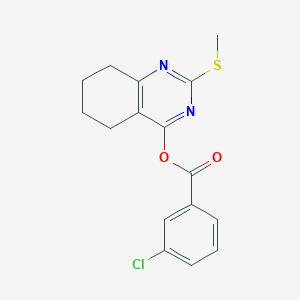

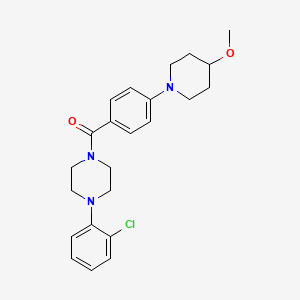

![molecular formula C14H16FNO B2812439 4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole CAS No. 2197062-00-1](/img/structure/B2812439.png)

4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

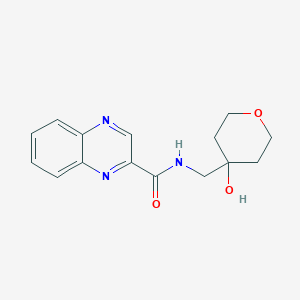

“4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole” is a complex organic compound. It contains a fluorine atom, an indole group, and a tetrahydropyran group . It’s worth noting that tetrahydropyran is a key structural motif in many physiologically active compounds .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds involves the reaction of 4-Fluoro-3-nitrobenzenesulfonamide with (tetrahydro-2H-pyran-4-yl)methylamine . The reaction is carried out in a tetrahydrofuran solution and stirred at room temperature for several hours .Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole” is likely to be complex due to the presence of multiple functional groups. The tetrahydropyran group is a six-membered ring containing an oxygen atom . The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving “4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole” are likely to be diverse, depending on the reaction conditions and the reagents used. For instance, tetrahydropyran derivatives have been shown to undergo various synthetic transformations such as rearrangements or ring-opening with nucleophiles and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole” would depend on its precise molecular structure. For instance, related compounds like 4-Aminotetrahydropyran have a density of 0.977 g/cm3 at 25 °C and a refractive index of 1.463 .Wissenschaftliche Forschungsanwendungen

- Details : By temporarily masking the hydroxyl functionality, 4-fluoro-THPI allows selective reactions without affecting the alcohol group. Researchers use it in nucleotide synthesis and other complex organic transformations .

- Details : The compound’s unique structure enables the formation of specific carbon-carbon bonds, making it valuable in synthetic chemistry .

- Details : Industries utilize it for fine chemical production, plastics, and other polymer materials. Its versatility contributes to various downstream applications .

- Details : The indole scaffold is prevalent in bioactive compounds. By modifying the fluorinated tetrahydropyran moiety, scientists aim to develop novel drugs with improved pharmacological properties .

- Details : As a building block, it contributes to the synthesis of pesticide intermediates. Researchers investigate its efficacy against pests and plant diseases .

- Details : Its incorporation into polymers can enhance material properties such as solubility, stability, and reactivity. Researchers explore its use in coatings, adhesives, and other applications .

Protecting Group in Organic Synthesis

Methane Synthesis

Fine Chemicals and Plastics Industry

Medicinal Chemistry and Drug Discovery

Agrochemicals and Pesticides

Materials Science and Polymer Chemistry

Safety and Hazards

Wirkmechanismus

- Its role is to regulate intracellular cGMP levels, which in turn modulate various signaling pathways involved in neuronal function and cognition .

- Neuronal Effects : These changes influence synaptic plasticity, neurotransmitter release, and neuronal survival, ultimately impacting cognitive processes .

- Neuroinflammation : Modulation of cGMP levels affects microglial activation and neuroinflammatory responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Eigenschaften

IUPAC Name |

4-fluoro-3-(oxan-4-ylmethyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-12-2-1-3-13-14(12)11(9-16-13)8-10-4-6-17-7-5-10/h1-3,9-10,16H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEXQMQALWFATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC2=CNC3=C2C(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2812357.png)

![1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2812358.png)

![5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2812362.png)

![N-[3-(1-Methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2812376.png)

![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2812377.png)

![2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2812378.png)